1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol
Overview
Description
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol It is characterized by the presence of a nitropyridine group attached to an azetidin-3-ol moiety
Preparation Methods
The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro group to an amine group.
Scientific Research Applications
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .
Comparison with Similar Compounds
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol can be compared with other similar compounds such as:
3-Methyl-1-(6-nitropyridin-3-yl)azetidin-3-ol: This compound has a methyl group attached to the azetidin-3-ol moiety, which may alter its chemical and biological properties.
1-(6-Nitropyridin-3-yl)azetidin-3-one: The presence of a ketone group instead of an alcohol group can significantly change its reactivity and applications.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2 |
InChI Key |
DMCQIHOQXHPIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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